molecular formula C15H21N3O2 B2726930 1-Cyclopentyl-4-(4-nitrophenyl)piperazine CAS No. 443915-54-6

1-Cyclopentyl-4-(4-nitrophenyl)piperazine

Katalognummer B2726930
CAS-Nummer: 443915-54-6
Molekulargewicht: 275.352
InChI-Schlüssel: BPQLMOSHJDBMDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the CAS Number: 443915-54-6 . It has a molecular weight of 275.35 and its IUPAC name is 1-cyclopentyl-4-(4-nitrophenyl)piperazine .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-4-(4-nitrophenyl)piperazine is 1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 .

It is stored at room temperature . The molecular formula is C15H21N3O2 .

Wissenschaftliche Forschungsanwendungen

Novel Compounds and Their Antibacterial Efficacies

Research by Mekky and Sanad (2020) introduced novel compounds with a piperazine moiety demonstrating significant antibacterial and cytotoxic activities. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed promising results against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were more effective than Ciprofloxacin, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).

Potential Use in Positron Emission Tomography

Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for their use in positron emission tomography (PET) as radiotracers. The study aimed at reducing the lipophilicity of these compounds for better therapeutic and diagnostic applications, indicating the versatility of piperazine derivatives in medical imaging (Abate et al., 2011).

Antitubercular and Antileishmanial Properties

Thompson et al. (2016) focused on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for their potential as antitubercular and antileishmanial agents. The study underlines the critical structural features for enhancing solubility and safety without compromising activity against visceral leishmaniasis, showcasing the broader implications of nitrophenyl piperazine derivatives in developing treatments for neglected tropical diseases (Thompson et al., 2016).

Macrocyclic Chemistry for Biomedical Applications

McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, incorporating 4-nitrobenzyl-substituted macrocyclic tetraamines for use as chelating agents. This research opens pathways for the development of diagnostic and therapeutic agents, emphasizing the role of piperazine derivatives in creating complex molecules for biomedical use (McMurry et al., 1992).

Drug Development and Metabolic Interactions

The study by Motta et al. (2011) on Casopitant highlights the metabolic interactions involving Cytochrome P450 3A4, demonstrating the complexity of drug-drug interactions for compounds containing piperazine structures. This research is vital for understanding the pharmacokinetics and optimizing the safety profiles of new drugs (Motta et al., 2011).

Eigenschaften

IUPAC Name

1-cyclopentyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQLMOSHJDBMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-(4-nitrophenyl)piperazine

Synthesis routes and methods

Procedure details

A mixture of 1-(4-nitrophenyl)piperazine (12 g, 57.9 mmol) (Acros Organics), powdered potassium carbonate (5.4 g, 39 mmol), iodocyclopentane (7 mL, 60.8 mmol) (Aldrich) and a catalytic amount of 18-crown-6 in acetonitrile (90 mL) was heated at reflux overnight. The mixture was filtered, and the filter cake was washed with acetonitrile. The solvent was evaporated from the combined filtrates and the residue was partitioned between water and ethyl acetate. The layers were separated and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were dried (Na2SO4), filtered, evaporated to a yellow solid and dried under vacuum to give 1-cyclopentyl-4-(4-nitrophenyl)piperazine) (6.6 g, 41%.)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Cyclopentyl-4-(4-nitrophenyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.